D-Glucosamine-13C6 6-Phosphate Hydrate
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Overview
Description
D-Glucosamine-13C6 6-Phosphate Hydrate: is a labeled form of D-glucosamine, a naturally occurring amino sugar. This compound is integral to various biochemical processes, particularly in the formation and repair of cartilage. The labeled carbon atoms (13C6) make it useful in metabolic studies and tracing biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Glucosamine-13C6 6-Phosphate Hydrate can be synthesized from D-fructose-6-phosphate through the action of glucosamine-6-phosphate synthase in the presence of glutamine . Another method involves the phosphorylation of D-glucosamine using N-acetyl-D-glucosamine kinase .
Industrial Production Methods: Industrial production often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzymes required for the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Glucosamine-13C6 6-Phosphate Hydrate can undergo oxidation reactions, particularly at the amino group, forming glucosaminic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming glucosaminitol.
Substitution: The amino group can be substituted with various functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: Glucosaminic acid derivatives.
Reduction: Glucosaminitol.
Substitution: Alkylated glucosamine derivatives.
Scientific Research Applications
Chemistry: D-Glucosamine-13C6 6-Phosphate Hydrate is used in the study of carbohydrate chemistry and the synthesis of complex oligosaccharides .
Biology: In biological research, it is used to trace metabolic pathways and study the role of glucosamine in cellular processes .
Medicine: This compound is significant in the study of osteoarthritis and other joint-related conditions. It helps in understanding the metabolism and efficacy of glucosamine supplements .
Industry: In the industrial sector, it is used in the production of dietary supplements and as a precursor in the synthesis of various pharmaceuticals .
Mechanism of Action
D-Glucosamine-13C6 6-Phosphate Hydrate exerts its effects by integrating into the hexosamine biosynthetic pathway. It is converted into uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), which is crucial for protein glycosylation and the formation of glycosaminoglycans . These molecules are essential for maintaining the structural integrity of connective tissues and cartilage .
Comparison with Similar Compounds
D-Glucosamine-6-Phosphate: Similar in structure but lacks the labeled carbon atoms.
N-Acetyl-D-Glucosamine: An acetylated form of glucosamine, commonly found in the extracellular matrix.
Glucosamine Sulfate: A sulfate derivative used in dietary supplements for joint health.
Uniqueness: D-Glucosamine-13C6 6-Phosphate Hydrate is unique due to its labeled carbon atoms, making it particularly useful in metabolic studies and tracing biochemical pathways .
Properties
Molecular Formula |
C6H16NO9P |
---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-amino-3,4,6-trihydroxy(2,3,4,5,6-13C5)oxan-2-yl](113C)methyl dihydrogen phosphate;hydrate |
InChI |
InChI=1S/C6H14NO8P.H2O/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13;/h2-6,8-10H,1,7H2,(H2,11,12,13);1H2/t2-,3-,4-,5-,6?;/m1./s1/i1+1,2+1,3+1,4+1,5+1,6+1; |
InChI Key |
WFVOZJAYZYVDTL-CBIGNMKJSA-N |
Isomeric SMILES |
[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13CH](O1)O)N)O)O)OP(=O)(O)O.O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)OP(=O)(O)O.O |
Origin of Product |
United States |
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